

Spectroscopic and Biosynthetic Profile of Nupharidine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Nupharidine**

Cat. No.: **B1243645**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Nupharidine**, a quinolizidine alkaloid of interest. The information is presented to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data of Nupharidine

The structural elucidation and characterization of **Nupharidine** rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹³C NMR Data:

The ¹³C NMR spectrum of **Nupharidine** provides detailed information about the carbon skeleton of the molecule. The chemical shifts are influenced by the local electronic environment of each carbon atom. The data presented below is based on studies of Nuphar alkaloids.[1][2]

Carbon Atom	Chemical Shift (δ , ppm)
C-1	35.5
C-2	26.8
C-3	29.8
C-4	42.1
C-6	68.1
C-7	60.5
C-8	29.8
C-9	35.5
C-10	60.5
C-1' (C7-CH ₃)	19.5
C-1'' (C1-CH ₃)	15.0
C-2' (Furan)	139.0
C-3' (Furan)	125.0
C-4' (Furan)	109.0
C-5' (Furan)	143.0

¹H NMR Data:

Detailed experimental ¹H NMR data for **Nupharidine** is not readily available in the cited literature. However, based on the known structure and general chemical shift ranges for similar quinolizidine alkaloids, the following proton environments are expected.[3][4]

Proton(s)	Expected Chemical Shift Range (δ , ppm)
Furan Protons	6.0 - 7.5
Protons α to Nitrogen	2.5 - 4.0
Quinolizidine Ring Protons	1.0 - 2.5
Methyl Protons	0.8 - 1.5

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural analysis.

Molecular Weight and Exact Mass:

Parameter	Value
Molecular Formula	$C_{15}H_{23}NO_2$
Molecular Weight	249.35 g/mol [5]
Exact Mass	249.172878976 Da [5]

Fragmentation Pattern:

A specific high-resolution mass spectrum with a detailed fragmentation analysis for **Nupharidine** is not available in the reviewed literature. However, the fragmentation of quinolizidine alkaloids typically involves the cleavage of the quinolizidine ring system. Common fragmentation pathways for related alkaloids include the loss of the furan-containing side chain and characteristic cleavages of the heterocyclic rings.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Characteristic IR Absorptions:

While a specific IR spectrum for **Nupharidine** is not provided in the searched literature, the characteristic absorption frequencies for its constituent functional groups can be predicted.[\[11\]](#) [\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Functional Group	Characteristic Absorption (cm ⁻¹)
C-H (Aliphatic) Stretch	2850 - 3000
C=C (Furan) Stretch	1500 - 1600
C-O (Furan) Stretch	1000 - 1300
N-O (N-oxide) Stretch	950 - 970

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for quinolizidine alkaloids like **Nupharidine**, based on standard laboratory practices.

NMR Spectroscopy

Sample Preparation: A sample of purified **Nupharidine** (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

¹³C NMR Spectroscopy:

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Experiment: A standard proton-decoupled ¹³C NMR experiment is performed.
- Parameters:
 - Pulse Program: A standard pulse sequence with proton decoupling (e.g., zgpg30).
 - Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of all carbon nuclei.

- Number of Scans (ns): 1024 to 10240 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
- Spectral Width: Approximately 200-250 ppm.
- Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the solvent peak or TMS.

¹H NMR Spectroscopy:

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Experiment: A standard one-dimensional ¹H NMR experiment.[16]
- Parameters:
 - Pulse Program: A standard single-pulse experiment (e.g., zg30).
 - Relaxation Delay (d1): 1-5 seconds.
 - Number of Scans (ns): 8 to 64 scans are typically sufficient.
 - Spectral Width: Approximately 10-15 ppm.
- Processing: The FID is processed similarly to the ¹³C NMR data.

Mass Spectrometry

Sample Preparation: A dilute solution of **Nupharidine** is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

Instrumentation and Method:

- Technique: High-Resolution Mass Spectrometry (HRMS) using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer is commonly used for accurate mass determination and fragmentation studies of alkaloids.[6]

- Ionization Mode: Positive ion mode is typically employed for alkaloids due to the basic nature of the nitrogen atom.
- Data Acquisition:
 - Full Scan MS: To determine the accurate mass of the molecular ion ($[M+H]^+$).
 - Tandem MS (MS/MS): The molecular ion is isolated and fragmented by collision-induced dissociation (CID) to obtain a fragmentation pattern. The collision energy is varied to control the extent of fragmentation.
- Data Analysis: The accurate mass is used to confirm the elemental composition. The fragmentation pattern is analyzed to deduce structural information.

Infrared (IR) Spectroscopy

Sample Preparation:

- KBr Pellet: A small amount of the solid **Nupharidine** sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
- Thin Film: A solution of **Nupharidine** in a volatile solvent is deposited onto a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.
- Attenuated Total Reflectance (ATR): A small amount of the solid or liquid sample is placed directly onto the ATR crystal.

Instrumentation and Method:

- Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Parameters:
 - Spectral Range: Typically 4000 to 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16 to 32 scans are averaged to improve the signal-to-noise ratio.

- Data Analysis: The positions (in wavenumbers, cm^{-1}) and intensities of the absorption bands are correlated with the presence of specific functional groups in the molecule.

Biosynthesis of Nupharidine

Nupharidine, as a quinolizidine alkaloid, is biosynthesized from the amino acid L-lysine. The following diagram illustrates the general biosynthetic pathway leading to the formation of the quinolizidine skeleton.^{[1][17][18][19][20]}

[Click to download full resolution via product page](#)

Caption: Biosynthetic pathway of **Nupharidine** from L-Lysine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. ^1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Nupharidine | C15H23NO2 | CID 9548786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. Elucidation of the mass fragmentation pathways of potato glycoalkaloids and aglycons using Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mjcce.org.mk [mjcce.org.mk]

- 10. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. IR Absorption Table [webspectra.chem.ucla.edu]
- 15. pharmdguru.com [pharmdguru.com]
- 16. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Quinolizidine alkaloid biosynthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Quinolizidine alkaloid biosynthesis: recent advances and future prospects [frontiersin.org]
- To cite this document: BenchChem. [Spectroscopic and Biosynthetic Profile of Nupharidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1243645#spectroscopic-data-nmr-ms-ir-of-nupharidine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com